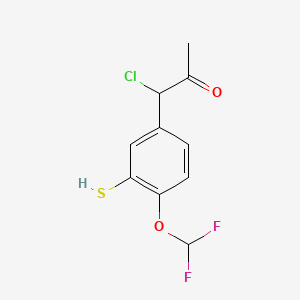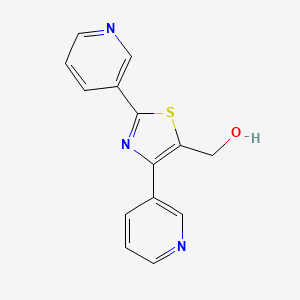
(2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol is a complex organic compound featuring a thiazole ring substituted with pyridine groups at the 2 and 4 positions, and a methanol group at the 5 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the thiazole ring, followed by the introduction of pyridine groups through substitution reactions. The final step involves the addition of the methanol group under controlled conditions to ensure the correct positioning on the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality for industrial applications.
化学反应分析
Types of Reactions: (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The pyridine rings can be reduced under specific conditions to form piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Formation of (2,4-Di(pyridin-3-yl)thiazol-5-yl)carboxylic acid.
Reduction: Formation of (2,4-Di(piperidin-3-yl)thiazol-5-yl)methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.
科学研究应用
(2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors involved in disease pathways.
相似化合物的比较
- (2,4-Di(pyridin-3-yl)thiazol-5-yl)carboxylic acid
- (2,4-Di(piperidin-3-yl)thiazol-5-yl)methanol
- (2,4-Di(pyridin-3-yl)thiazol-5-yl)amine
Uniqueness: (2,4-Di(pyridin-3-yl)thiazol-5-yl)methanol is unique due to the presence of both pyridine and thiazole rings, which confer specific electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of new materials and pharmaceuticals.
属性
分子式 |
C14H11N3OS |
|---|---|
分子量 |
269.32 g/mol |
IUPAC 名称 |
(2,4-dipyridin-3-yl-1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C14H11N3OS/c18-9-12-13(10-3-1-5-15-7-10)17-14(19-12)11-4-2-6-16-8-11/h1-8,18H,9H2 |
InChI 键 |
MOJMDOMMVOJJKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)C2=C(SC(=N2)C3=CN=CC=C3)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


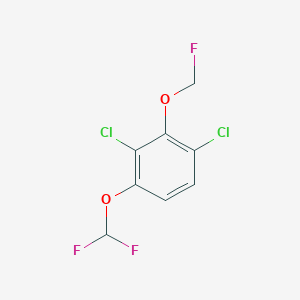

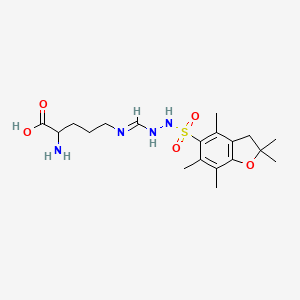
![Sodium tetrakis[4-(trifluoromethyl)phenyl]borate(1-)](/img/structure/B14054288.png)
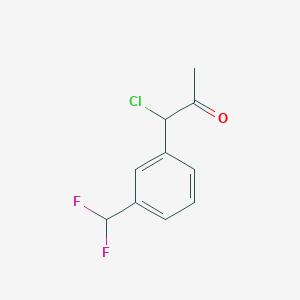
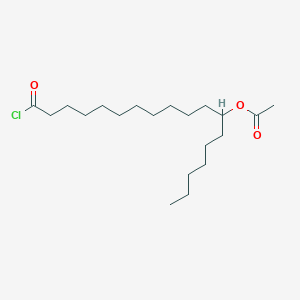
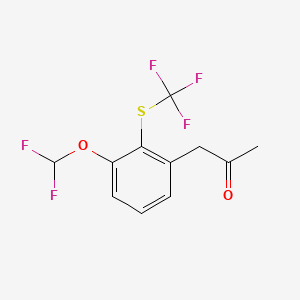
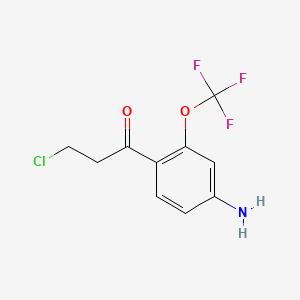
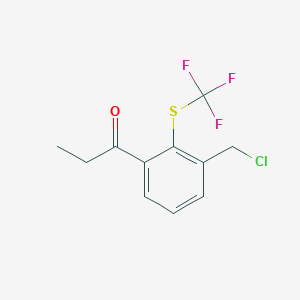

![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)

